molecular formula C6H7N5O2 B14752523 1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1632-32-2

1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B14752523
CAS No.: 1632-32-2
M. Wt: 181.15 g/mol
InChI Key: KEMJFTKAVQOUNG-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-azaxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. This compound is structurally similar to caffeine and theophylline, which are well-known stimulants. The modification at the 8-position of the xanthine ring introduces an azaxanthine moiety, which can significantly alter its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-azaxanthine typically involves the methylation of 8-azaxanthine. One common method includes the reaction of 8-azaxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1,7-dimethyl-8-azaxanthine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-8-azaxanthine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

1,7-dimethyl-8-azaxanthine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-azaxanthine involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes involved in purine metabolism, such as xanthine oxidase. This inhibition can lead to a decrease in the production of uric acid, which is beneficial in conditions like gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-dimethyl-8-azaxanthine is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows it to interact differently with biological targets compared to its analogs, potentially leading to unique therapeutic applications .

Properties

CAS No.

1632-32-2

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

1,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)8-9-11(3)2/h1-2H3,(H,7,13)

InChI Key

KEMJFTKAVQOUNG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC(=O)N(C2=O)C)N=N1

Origin of Product

United States

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